TRPV1 Antagonist Potency of 1-(3,4-Dichloro-benzyl)-3-isoquinolin-5-yl-urea Compared to A-425619 in HEK293 Cell Assays
In HEK293 cell membranes expressing human TRPV1, 1-(3,4-dichloro-benzyl)-3-isoquinolin-5-yl-urea demonstrates an IC50 of 4 nM for inhibition of agonist-induced intracellular calcium mobilization [1]. This potency is equivalent to that of A-425619 (1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea), which also exhibits an IC50 of 4 nM against capsaicin-evoked hTRPV1 activation in the same cell background [2]. The two compounds represent structurally distinct aralkyl substitutions—3,4-dichlorobenzyl versus 4-trifluoromethylbenzyl—that achieve equipotent functional antagonism, providing two chemically orthogonal tool compounds for TRPV1 target validation studies.
| Evidence Dimension | TRPV1 functional antagonism (IC50) |
|---|---|
| Target Compound Data | 4 nM |
| Comparator Or Baseline | A-425619: 4 nM |
| Quantified Difference | Equipotent (0 nM difference in IC50) |
| Conditions | Human TRPV1 expressed in HEK293 cell membrane; inhibition of agonist-induced intracellular Ca2+ mobilization |
Why This Matters
Equipotency with distinct chemotypes enables orthogonal pharmacological validation of TRPV1 target engagement, reducing the risk of compound-specific off-target confounds in preclinical pain research.
- [1] BindingDB. BDBM50147082: 1-(3,4-Dichloro-benzyl)-3-isoquinolin-5-yl-urea (CHEMBL104757). IC50 = 4 nM at human TRPV1 expressed in HEK293 cell membrane. View Source
- [2] MedChemExpress. A-425619: 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea. IC50 = 4 nM at hTRPV1 (capsaicin-evoked activation). View Source
